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Compound Name: 3-Nitroquinolin-4-ol

Cat. No.: B021240

An In-Depth Technical Guide to 3-Nitroquinolin-4-ol: Structure, Properties, and Applications

Abstract

3-Nitroquinolin-4-ol, systematically known as 3-nitro-1H-quinolin-4-one, is a heterocyclic
compound of significant interest in medicinal chemistry and materials science.[1][2] As a
derivative of the quinoline scaffold, a privileged structure in numerous biologically active
molecules, it serves as a valuable building block for drug discovery.[3][4] This technical guide
provides a comprehensive overview of its core chemical properties, with a particular focus on
the critical aspect of its keto-enol tautomerism, which dictates its structure and reactivity. We
will delve into its synthesis, spectroscopic characterization, potential chemical transformations,
and known biological context. This document is intended for researchers, chemists, and drug
development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Identity and Structure
Nomenclature and Key Identifiers

The compound is commonly referred to as 3-Nitroquinolin-4-ol, but its predominant
tautomeric form gives it the IUPAC designation of 3-nitro-1H-quinolin-4-one.[1] This duality is
central to understanding its chemistry.
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Property Value Source

IUPAC Name 3-nitro-1H-quinolin-4-one PubChem[1]
3-Nitroquinolin-4-ol, 3-nitro-4-

Common Names o PubChem[1]
hydroxyquinoline

CAS Number 50332-66-6 Sigma-Aldrich[5]

Molecular Formula CoHeN20s3 PubChem[1]

Molecular Weight 190.16 g/mol Sigma-Aldrich[5]
ZWISCKSGNCMAQO- ) )

InChl Key Sigma-Aldrich[5]
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The Critical Question of Tautomerism: 4-ol vs. 4-one

Like many hydroxy-substituted azaheterocycles, 3-Nitroquinolin-4-ol exists in a tautomeric

equilibrium between the keto (amide) form, 3-nitro-1H-quinolin-4-one, and the enol (phenol)

form, 3-nitroquinolin-4-ol. Spectroscopic and crystallographic studies on related 4-quinolone

systems overwhelmingly indicate that the keto form is the more stable and predominant
tautomer in both solid and solution phases.[6][7] The stability of the keto form is attributed to
the formation of a conjugated amide system, which is energetically favorable.
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Caption: General workflow for the synthesis of 3-Nitroquinolin-4-ol.
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Step-by-Step Experimental Protocol: This protocol is adapted from established procedures. [2]

o Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid (approx. 8 mL per gram of
starting material).

o Causality: Propionic acid serves as a suitable polar solvent that can withstand the high
reaction temperatures required.

e Heating: Heat the solution to 120-125 °C with stirring.

 Nitration: Prepare a solution of concentrated nitric acid (approx. 1.2 eq) diluted with a small
amount of propionic acid. Add this nitrating mixture dropwise to the heated solution over 1.5
hours.

o Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent
over-nitration or degradation of the starting material. A yellow precipitate should begin to
form.

» Reflux: After the addition is complete, reflux the reaction mixture for an additional 1-3 hours
to ensure the reaction goes to completion.

o Causality: Refluxing at a constant high temperature provides the necessary activation
energy to complete the nitration.

« Isolation: Stop heating and allow the mixture to cool to room temperature.

 Purification: Filter the resulting solid precipitate. Wash the filter cake sequentially with
ethanol, water, and then ethanol again to remove residual acid and impurities. [2]7. Drying:
Dry the final product under a vacuum to yield the 3-Nitroquinolin-4-ol as a yellow solid.

Chemical Reactivity Profile
The molecule possesses several reactive sites:
e Nitro Group: Can be readily reduced to an amino group (3-aminoquinolin-4-ol), a key

intermediate for further functionalization, such as in the synthesis of fused heterocyclic
systems.
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* N-H of the Amide: The proton is acidic and can be removed by a base, allowing for N-
alkylation or N-acylation reactions.

e Aromatic Rings: The benzene ring is deactivated towards further electrophilic substitution
due to the electron-withdrawing nature of the quinolone and nitro groups. However,
nucleophilic aromatic substitution may be possible under specific conditions.

Analytical & Spectroscopic Characterization

Structural elucidation relies on a combination of modern spectroscopic techniques. While
definitive spectra require experimental acquisition, the expected features can be expertly
predicted. [8][9][10]
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Technique

IH NMR

Purpose

Maps proton environment
and connectivity

Expected Key Features

- Signals in the 7.0-8.5 ppm
range for the 4 protons on
the benzene ring. - A
distinct singlet for the
proton at the C2 position. -
A broad singlet at high
chemical shift (>10 ppm)
for the N-H proton.

13C NMR

Identifies unique carbon atoms

- 8 aromatic/vinylic carbons in
the 115-145 ppm range. - A
key downfield signal around
175-180 ppm corresponding to
the C4 carbonyl (C=0) carbon,
which is strong evidence for

the keto tautomer.

FT-IR

Identifies functional groups

- A broad peak around 3200-
3400 cm~1 for the N-H stretch.
- A strong C=0 (amide) stretch
around 1650-1680 cm~1. - Two
strong, characteristic peaks for
the NO:2 group: asymmetric
stretch (~1550 cm~1) and
symmetric stretch (~1350

cm™Y).

Mass Spec.

Determines molecular weight

and fragmentation

- Molecular ion peak [M]* at
m/z = 190. - Common
fragmentation patterns
including the loss of NOz (m/z
-46) and CO (m/z -28).

| X-ray Cryst. | Determines 3D structure in solid-state | - Provides definitive proof of the

predominant tautomer by measuring bond lengths (a C=0 double bond vs. a C-O single bond).

[11] - Elucidates intermolecular interactions like hydrogen bonding. |
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Biological Significance and Applications in Drug
Discovery

The therapeutic potential of 3-Nitroquinolin-4-ol stems from the combination of two powerful
pharmacophores.

e The Quinoline Scaffold: This is a "privileged structure” found in a vast array of
pharmaceuticals, including the well-known antimalarial chloroquine and numerous
antibacterial agents (fluoroquinolones). [3][12][13]Its planar structure allows it to intercalate
with DNA or bind to enzyme active sites.

e The Nitro Group: Nitroaromatic compounds are well-established antimicrobial and anticancer
agents. [14]They often function as prodrugs; the nitro group is reduced under the hypoxic
conditions found in many tumors and microbial environments to produce cytotoxic reactive
nitrogen species. [14] This combination makes 3-Nitroquinolin-4-ol and its derivatives
promising candidates for:

o Anticancer Agents: The quinolone core can target enzymes like topoisomerase or DNA
gyrase, while the nitro group provides a mechanism for hypoxia-activated cytotoxicity. [13]
[15]* Antibacterial Agents: The 4-quinolone structure is the core of many antibiotics.
[15]Modifications at the C3 position are known to modulate antibacterial activity.

» Antiparasitic Compounds: As a structural analog of other quinoline-based antimalarials, it
serves as a scaffold for developing new agents to combat drug-resistant strains of parasites.
[16]

Safety and Handling

3-Nitroquinolin-4-ol is a hazardous substance and must be handled with appropriate
precautions. [1] GHS Hazard Classification:
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Pictogram Code Hazard Statement Source
H301 Toxic if swallowed PubChem [1][2]
H315 Causes skin irritation PubChem [1]
] Causes serious eye
corrosive H318 PubChem [1]
damage

May cause respiratory
H335 T PubChem [1]
irritation

o Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of
dust. [17]* Personal Protective Equipment (PPE): Wear impervious gloves, a lab coat, and
chemical safety goggles or a face shield. [17][18]* Handling: Avoid all personal contact,
including inhalation and skin/eye contact. [19]Avoid generating dust. Wash hands thoroughly
after handling.

e Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store
locked up. [18]* Disposal: Dispose of contents and container to an approved waste disposal
plant in accordance with local, regional, and national regulations. [17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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